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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

Cat. No.: B512018

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT), is a
synthetic phenolic compound widely utilized for its potent antioxidant properties. It is
extensively employed as a preservative in the food, cosmetics, and pharmaceutical industries
to prevent the oxidative degradation of susceptible materials. This technical guide provides a
comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic
Resonance), detailed experimental protocols for data acquisition, and a visualization of its
primary mechanism of action as a free-radical scavenger.

Spectroscopic Data

The structural elucidation and characterization of 2,6-di-tert-butyl-4-methylphenol are
fundamentally reliant on spectroscopic techniques. The following tables summarize the key
Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for this compound.

Infrared (IR) Spectroscopy
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Wavenumber (cm—?)

Intensity

Assignment

~3640

Strong, Sharp

O-H stretch (non-hydrogen

bonded)
~2960 Strong C-H stretch (sp?® C-H)
~1600 Medium C=C stretch (aromatic)
) C-H bend (methyl and tert-
~1440 Medium
butyl)
~1235 Strong C-O stretch (phenol)
~1160 Strong C-H in-plane bend (aromatic)
C-H out-of-plane bend
~870 Strong

(aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Solvent; CDCIz

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~7.05 Singlet 2H Ar-H
~5.01 Singlet 1H O-H
~2.27 Singlet 3H Ar-CHs
~1.43 Singlet 18H -C(CHs)3
13C NMR (Carbon-13 NMR)
Solvent: CDCls
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Chemical Shift (8) ppm Assignment
~152.0 Ar-C-OH
~135.5 Ar-C-C(CHs)3
~128.0 Ar-C-CHs
~125.5 Ar-CH

~34.0 -C(CHs)s
~30.0 -C(CHs)3
~21.0 Ar-CHs

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Infrared (IR) Spectroscopy Protocol

Obijective: To obtain the infrared spectrum of solid 2,6-di-tert-butyl-4-methylphenol.
Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable
sampling accessory (e.g., a diamond ATR crystal).

Procedure (ATR Method):

e Sample Preparation: A small amount of crystalline 2,6-di-tert-butyl-4-methylphenol is
placed directly onto the ATR crystal.

o Data Acquisition:
o The pressure arm is lowered to ensure good contact between the sample and the crystal.

o A background spectrum of the clean, empty ATR crystal is collected.
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o The sample spectrum is then recorded. The instrument scans the mid-infrared range
(typically 4000-400 cm™1).

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Obijective: To obtain the *H and 3C NMR spectra of 2,6-di-tert-butyl-4-methylphenol.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

e Sample Preparation:

o Approximately 5-10 mg of 2,6-di-tert-butyl-4-methylphenol is accurately weighed and
dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry
vial.

o The solution is then transferred to a 5 mm NMR tube.

o A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for
chemical shift referencing (& = 0.00 ppm).

o Data Acquisition:

o

The NMR tube is placed in the spectrometer's probe.

o

The magnetic field is locked onto the deuterium signal of the solvent.

[¢]

The magnetic field homogeneity is optimized through a process called shimming.

[¢]

For *H NMR, standard acquisition parameters are used, including a sufficient number of
scans to achieve a good signal-to-noise ratio.
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o For 3C NMR, a proton-decoupled pulse sequence is typically used, and a larger number
of scans is required due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

o The acquired free induction decay (FID) is Fourier transformed to produce the NMR
spectrum.

o The spectrum is phased and the baseline is corrected.

o The chemical shifts are referenced to the internal standard (TMS).

Mandatory Visualizations
Antioxidant Mechanism of 2,6-di-tert-butyl-4-
methylphenol

The primary role of BHT as an antioxidant is to interrupt the free-radical chain reactions that
lead to the oxidation of organic materials. It achieves this by donating its phenolic hydrogen
atom to a peroxy radical (ROOQe), thereby neutralizing the radical and forming a stable, less
reactive phenoxy radical.[1]

Peroxy Radical He acceptance > Hydroperoxide
(ROO¢) (ROOH)

2,6-di-tert-butyl-4-methylphenol He donation BHT Phenoxy Radical
(ArOH) (ArQOe)

Click to download full resolution via product page

BHT as a free-radical scavenger.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of 2,6-di-tert-butyl-4-methylphenol
involves sample preparation followed by data acquisition and analysis using IR and NMR
spectroscopy.
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Workflow for spectroscopic analysis of BHT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b512018#spectroscopic-data-ir-nmr-for-2-6-di-tert-
butyl-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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